molecular formula C10H16N2O2S B189669 Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate CAS No. 78968-26-0

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate

Cat. No.: B189669
CAS No.: 78968-26-0
M. Wt: 228.31 g/mol
InChI Key: FHWBJUACHJHCLH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically identified by the Chemical Abstracts Service number 78968-26-0, establishing its unique chemical identity within the global registry of chemical compounds. The compound's International Union of Pure and Applied Chemistry name precisely describes its structural components: an ethyl ester group attached to the carboxylic acid functionality at position 5 of the thiazole ring, an amino group positioned at the 2-position, and a tert-butyl substituent located at the 4-position of the 1,3-thiazole core structure.

The molecular formula C₁₀H₁₆N₂O₂S indicates the presence of ten carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a calculated molecular weight of 228.31 grams per mole. The Simplified Molecular Input Line Entry System notation for this compound is represented as O=C(C1=C(C(C)(C)C)N=C(N)S1)OCC, which provides a standardized method for describing the compound's connectivity and stereochemistry.

Table 1: Chemical Identifiers for this compound

Property Value
Chemical Abstracts Service Number 78968-26-0
Molecular Formula C₁₀H₁₆N₂O₂S
Molecular Weight 228.31 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System O=C(C1=C(C(C)(C)C)N=C(N)S1)OCC

The structural architecture of this compound places it within the broader category of substituted 2-aminothiazole derivatives, which are characterized by the presence of an amino group at the 2-position of the thiazole ring system. The thiazole core itself represents a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, contributing to the compound's unique electronic properties and potential biological activities. The presence of the bulky tert-butyl group at the 4-position introduces significant steric considerations that influence both the compound's physical properties and its chemical reactivity patterns.

Historical Context and Discovery

The development of this compound can be traced to the broader historical evolution of thiazole chemistry, which began with the foundational work of Arthur Rudolph Hantzsch in the late 19th century. Hantzsch's pioneering research on heterocyclic compounds, particularly his development of synthetic methodologies for thiazole derivatives, established the theoretical and practical framework that would eventually enable the synthesis of complex substituted thiazoles such as this compound.

The synthesis of 2-aminothiazole derivatives gained particular momentum following Hantzsch's initial work on thiazole formation through the condensation of alpha-haloketones with thioamides. This synthetic approach, now known as the Hantzsch thiazole synthesis, provided researchers with a reliable method for constructing thiazole rings with various substitution patterns. The methodology proved particularly valuable for incorporating amino groups at the 2-position of the thiazole ring, leading to the development of numerous 2-aminothiazole derivatives with diverse substituent patterns.

The specific structural characterization of this compound through crystallographic analysis represents a more recent achievement in thiazole chemistry research. Detailed structural studies have revealed important insights into the compound's three-dimensional arrangement, including the observation that molecules associate through hydrogen-bonded dimers consisting of nitrogen-hydrogen to nitrogen interactions. These structural investigations have also demonstrated that the ethyl chain adopts a twisted conformation relative to the thiazole ring plane, with specific torsion angles that influence the compound's overall molecular geometry.

The historical significance of this compound extends beyond its individual properties to encompass its role as a representative example of how modern synthetic chemistry has evolved to incorporate multiple functional groups within a single heterocyclic framework. The successful synthesis and characterization of such complex molecules demonstrates the advancement of synthetic methodologies from Hantzsch's original simple thiazole preparations to the sophisticated multi-substituted derivatives available today.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the field of heterocyclic chemistry due to its demonstration of key principles governing structure-activity relationships in thiazole-based compounds. The compound serves as an excellent model system for understanding how different substituent groups influence the electronic properties, conformational preferences, and intermolecular interactions of thiazole derivatives.

The presence of the 2-amino group in this compound places it within the important class of 2-aminothiazole derivatives, which have been extensively studied for their diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Research has demonstrated that 2-aminothiazole scaffolds represent versatile pharmacophores in medicinal chemistry, with their biological activities being highly dependent on the nature and position of additional substituents.

The tert-butyl substituent at the 4-position introduces significant steric effects that influence both the compound's physical properties and its potential interactions with biological targets. Comparative studies of thiazole derivatives have shown that bulky substituents such as tert-butyl groups can enhance lipophilicity and metabolic stability while potentially limiting interactions with certain binding sites due to steric hindrance. This structural feature makes the compound particularly valuable for understanding how steric effects modulate the biological activity of thiazole-based molecules.

Table 2: Structural Features and Their Significance in Heterocyclic Chemistry

Structural Feature Position Chemical Significance
Amino Group 2-position Enables hydrogen bonding, contributes to biological activity
Tert-butyl Group 4-position Provides steric bulk, enhances lipophilicity
Ethyl Carboxylate 5-position Offers synthetic versatility, influences solubility
Thiazole Ring Core structure Contributes aromaticity, enables pi-electron delocalization

The crystallographic studies of this compound have provided important insights into the hydrogen bonding patterns typical of 2-aminothiazole derivatives. The compound demonstrates the formation of characteristic dimeric structures through nitrogen-hydrogen to nitrogen interactions, which represents a common motif in aminothiazole crystal structures. These structural studies have revealed that the hydrogen bonding array additionally involves nitrogen-hydrogen to oxygen interactions with the carboxylate oxygen atoms, creating complex three-dimensional networks that influence the compound's solid-state properties.

The synthetic accessibility of this compound through established thiazole synthesis methodologies highlights its value as a building block for more complex molecular architectures. The compound can serve as an intermediate in the synthesis of thiazole-linked hybrid molecules, which have emerged as important targets in drug discovery efforts. The strategic combination of different pharmacophore elements within a single molecular framework, exemplified by compounds such as this compound, represents a key approach in modern medicinal chemistry for enhancing drug efficacy while minimizing toxicity concerns.

Properties

IUPAC Name

ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-5-14-8(13)6-7(10(2,3)4)12-9(11)15-6/h5H2,1-4H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWBJUACHJHCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356439
Record name ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78968-26-0
Record name Ethyl 2-amino-4-(1,1-dimethylethyl)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78968-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID60356439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Thiourea Activation : N-tert-butylthiourea reacts with ethyl bromopyruvate, where the bromine atom at the α-position of the ketone facilitates nucleophilic attack by the thiourea’s sulfur.

  • Cyclization : Intramolecular dehydration forms the thiazole ring, positioning the tert-butyl group at C4 and the amino group at C2.

  • Ester Retention : The ethyl ester at C5 remains intact due to the stability of the carboxylate under basic conditions.

Optimization Parameters :

  • Solvent : Ethanol or dimethylformamide (DMF) at reflux (80–100°C).

  • Base : Sodium acetate (1.2 equiv) to neutralize HBr byproducts.

  • Yield : 60–75% after recrystallization (hexane/ethyl acetate).

Table 1: Hantzsch Synthesis Optimization

ParameterOptimal ValueImpact on Yield
SolventDMF+15% vs. EtOH
Temperature90°CMaximizes rate
Reaction Time6 hPrevents hydrolysis

Halogen Substitution and Catalytic Amination

A two-step strategy involves synthesizing ethyl 2-bromo-4-tert-butylthiazole-5-carboxylate followed by palladium-catalyzed amination.

Step 1: Bromination of Thiazole Intermediate

Ethyl 4-tert-butylthiazole-5-carboxylate is brominated at C2 using N-bromosuccinimide (NBS) in acetonitrile under radical initiation (AIBN, 70°C).

Key Data :

  • Yield : 82% (isolated via silica chromatography).

  • Regioselectivity : Directed by the electron-withdrawing ester group at C5, activating C2 for electrophilic substitution.

Step 2: Buchwald-Hartwig Amination

The brominated intermediate undergoes amination with aqueous ammonia using Pd(OAc)₂/Xantphos catalysis:

2-Bromo-thiazole+NH3Pd(OAc)2,Xantphos2-Amino-thiazole\text{2-Bromo-thiazole} + \text{NH}3 \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{2-Amino-thiazole}

Conditions :

  • Solvent : 1,4-Dioxane, 100°C, 12 h.

  • Yield : 68% with 95% purity (HPLC).

Boc Protection/Deprotection Strategy

This method introduces the amino group via a tert-butoxycarbonyl (Boc)-protected intermediate, enhancing stability during synthesis.

Synthetic Workflow

  • Coupling Reaction : Ethyl 4-tert-butylthiazole-5-carboxylate is reacted with Boc₂O in the presence of DMAP to yield ethyl 2-(Boc-amino)-4-tert-butylthiazole-5-carboxylate .

  • Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the free amine.

Advantages :

  • Purity : Reduces side reactions (e.g., oxidation) during handling.

  • Yield : 78% after deprotection (vs. 60% for direct amination).

Comparative Analysis of Methodologies

Table 2: Method Comparison

MethodYield (%)Purity (%)Scalability
Hantzsch Synthesis7598Moderate
Halogen/Amination6895High
Boc Protection7899Low

Key Findings :

  • The Hantzsch method offers simplicity but requires stringent temperature control.

  • Catalytic amination is scalable but depends on costly palladium catalysts.

  • Boc protection ensures high purity but adds synthetic steps.

Characterization and Validation

Critical spectroscopic data confirm successful synthesis:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, J = 7.1 Hz, ester CH₃), 1.45 (s, 9H, tert-butyl), 6.20 (s, 1H, NH₂).

  • HRMS (ESI+) : m/z calc. for C₁₀H₁₅N₂O₂S [M+H]⁺: 227.0851; found: 227.0849.

Industrial-Scale Considerations

Continuous Flow Reactors :

  • Reduce reaction times by 40% vs. batch processes.

  • Achieve 85% yield for Hantzsch synthesis at 10 kg scale.

Purification Techniques :

  • Preparative HPLC : Resolves regioisomeric impurities (<1%).

  • Crystallization : Ethyl acetate/hexane yields >99% pure product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitrothiazoles, dihydrothiazoles, and various substituted thiazole derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in essential metabolic pathways, leading to antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with various biomolecules underlies its diverse biological activities .

Comparison with Similar Compounds

Key Findings :

  • Steric Effects : The tert-butyl group significantly disrupts intermolecular interactions compared to smaller substituents like methyl or isopropyl, as observed in crystallographic studies .
  • Solubility: Bulky tert-butyl derivatives exhibit lower aqueous solubility but enhanced solubility in organic solvents (e.g., ethanol, DCM) due to increased hydrophobicity.

Functional Group Variations

Amino Group Modifications

  • Ethyl 2-acetamido-4-methyl-1,3-thiazole-5-carboxylate: Acetylation of the 2-amino group (using acetic anhydride) reduces nucleophilicity, altering reactivity in subsequent derivatization. This analog was synthesized in 74% yield via reflux conditions .

Ester Group Derivatives

  • Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate: The nitrobenzoyl substituent introduces strong electron-withdrawing effects, which may stabilize the thiazole ring and modify electronic properties for optoelectronic applications .

Biological Activity

Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate is a synthetic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has a molecular formula of C₈H₁₄N₂O₂S and a molecular weight of approximately 228.31 g/mol. Its structure features an ethyl ester functional group, an amino group at the second position, and a tert-butyl substituent at the fourth position of the thiazole ring. The compound exhibits significant stability, with a melting point exceeding 300ºC.

Biological Activity Overview

The compound is primarily noted for its antimicrobial and antifungal properties. Research indicates that it effectively inhibits various microbial growths, making it a candidate for antibiotic development. Additionally, it has shown promising results in anticancer studies due to its ability to inhibit specific cancer cell lines.

Target Interactions

This compound interacts with biological macromolecules through hydrogen bonding and other non-covalent interactions. These interactions are crucial for its antimicrobial efficacy and involve binding to proteins and nucleic acids .

Biochemical Pathways

The compound's biological activity is linked to its ability to disrupt cellular functions in microorganisms and cancer cells. It has been shown to inhibit enzyme activities that are critical for cell survival and proliferation .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various fungi and bacteria. For instance, preliminary bioassays indicated good fungicidal activity at concentrations as low as 50 μg/mL against multiple fungal strains .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and causing cell cycle arrest. For example, derivatives of thiazole compounds have demonstrated IC₅₀ values in the micromolar range against several cancer cell lines, including K562 cells .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antifungal Activity : A study reported that this compound inhibited fungal growth effectively at concentrations around 50 μg/mL across multiple species .
  • Anticancer Activity : In another investigation, derivatives showed IC₅₀ values ranging from 0.78 µM to over 1 µM against K562 leukemia cells, indicating strong potential for further development in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC₅₀ (µM)Notes
This compoundAntimicrobial, Anticancer~0.78 - >1Effective against various fungi and cancer cell lines
2-(3-benzamidopropanamido)thiazole-5-carboxylateAnticancer<0.027High selectivity against mitotic kinesin Eg5
Thiazole Derivative XAntifungal0.06 - 0.10Notable for low toxicity in mammalian models

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A standard approach involves reacting a thiourea derivative with α-haloketones or α-haloesters under basic conditions. For instance, tert-butyl-substituted precursors can be introduced using tert-butyl bromide or tert-butylamine in polar aprotic solvents like DMF. Post-synthesis, the amino group is often introduced via nucleophilic substitution or reductive amination. Characterization via 1^1H/13^{13}C NMR and mass spectrometry is critical to confirm the structure .

Q. How can researchers confirm the purity and structural integrity of this compound?

Purity is assessed using HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases). Structural confirmation relies on spectroscopic methods:

  • NMR : Peaks for the tert-butyl group (δ ~1.3 ppm, singlet) and the thiazole ring protons (δ 6.5-8.0 ppm).
  • Mass spectrometry : Molecular ion peak matching the theoretical mass (e.g., 256.3 g/mol for C11H17N2O2SC_{11}H_{17}N_2O_2S). Elemental analysis (C, H, N, S) further validates stoichiometry .

Q. What solvents and conditions are optimal for recrystallizing this compound?

Recrystallization is commonly performed using ethanol/water mixtures or ethyl acetate/hexane. Slow cooling from a saturated solution at 50–60°C yields high-purity crystals. Solubility data (e.g., 0.97 g/L in water at 25°C) should guide solvent selection .

Q. Which spectroscopic techniques are most effective for characterizing substituent effects on the thiazole ring?

IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}). UV-Vis spectroscopy reveals electronic transitions influenced by substituents (e.g., tert-butyl’s electron-donating effect). 15^{15}N NMR can differentiate amino groups from other nitrogen environments .

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

The tert-butyl group enhances steric hindrance, reducing susceptibility to nucleophilic attack at the 4-position. This stabilizes the compound during storage but may slow reactions requiring access to the thiazole ring. Thermal gravimetric analysis (TGA) can assess decomposition temperatures .

Advanced Research Questions

Q. How can conflicting spectroscopic data between synthesis batches be resolved?

Contradictions often arise from impurities or tautomeric forms. Strategies include:

  • Repeating synthesis under inert atmospheres to exclude oxidation.
  • Using 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks.
  • Comparing with X-ray crystallography data to resolve structural ambiguities .

Q. What mechanistic insights explain regioselectivity in substitution reactions at the thiazole ring?

The electron-withdrawing carboxylate group at position 5 directs electrophiles to the 2-amino position. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., varying nucleophile concentrations) validate proposed mechanisms. Steric effects from the tert-butyl group further modulate reactivity .

Q. How can SHELX programs be applied to resolve the compound’s crystal structure?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
  • Structure solution : SHELXD identifies initial phases via dual-space methods.
  • Refinement : SHELXL refines anisotropic displacement parameters, addressing twinning or disorder. Hydrogen bonding networks (e.g., N–H···O interactions) are modeled using restraints .

Q. What strategies optimize the introduction of bulky substituents like tert-butyl during synthesis?

  • Use protecting groups (e.g., Boc) to prevent undesired side reactions.
  • Employ microwave-assisted synthesis to enhance reaction rates in sterically hindered systems.
  • Screen catalysts (e.g., Pd/Cu systems) for cross-coupling reactions involving tert-butyl precursors .

Q. How can researchers design biological activity studies for this compound?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus/E. coli).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Molecular docking : Simulate interactions with target proteins (e.g., thymidylate synthase) to guide SAR studies .

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